molecular formula C10H13F2NO B6940289 N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide

N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide

Cat. No.: B6940289
M. Wt: 201.21 g/mol
InChI Key: BRKKRXIZNQKGGY-UHFFFAOYSA-N
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Description

N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and a carboxamide group The compound also features a but-2-ynyl group, which is an alkyne with a triple bond between the second and third carbon atoms

Properties

IUPAC Name

N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-3-6-13-9(14)8-4-5-10(11,12)7-8/h8H,4-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKKRXIZNQKGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluorocyclopentanone with but-2-ynylamine under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The fluorine atoms and the carboxamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the alkyne group and exhibit similar reactivity.

    Indole derivatives: Known for their diverse biological activities, these compounds also contain aromatic rings and nitrogen atoms.

Uniqueness

N-but-2-ynyl-3,3-difluorocyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring, fluorine atoms, and an alkyne group

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